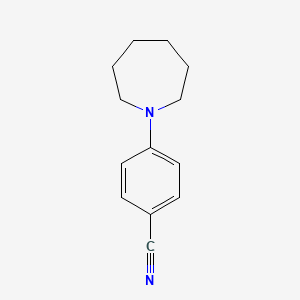

4-(Azepan-1-yl)benzonitrile

描述

Overview of Azepane-Containing Benzonitriles within Contemporary Organic and Materials Chemistry

Azepane-containing benzonitriles represent a significant class of compounds that bridge the fields of organic synthesis and materials science. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a recognized "privileged" scaffold in medicinal chemistry. Its conformational flexibility allows for optimal binding to a variety of biological targets. When coupled with a benzonitrile (B105546) moiety, the resulting structure gains unique electronic and structural properties. The nitrile group is a versatile functional group that can participate in various chemical transformations and can also influence the molecule's electronic properties, making it a point of interest for the development of functional materials.

In medicinal chemistry, the benzonitrile group is a common feature in a number of therapeutic agents, while the azepane ring is present in several FDA-approved drugs. ontosight.ai The combination of these two motifs in a single molecule, as seen in azepane-containing benzonitriles, creates a chemical space that is actively being explored for the discovery of new bioactive compounds.

In the realm of materials chemistry, benzonitrile derivatives are investigated for their potential applications in areas such as organic light-emitting diodes (OLEDs) and other advanced materials due to their electronic and photophysical properties. ontosight.ai The incorporation of an azepane ring can influence the solid-state packing and intermolecular interactions of these molecules, potentially leading to novel material properties.

Academic Significance and Research Trajectory of 4-(Azepan-1-yl)benzonitrile

The academic significance of this compound lies primarily in its role as a versatile building block in organic synthesis. Its structure, which features a nucleophilic secondary amine embedded within the azepane ring and an electrophilic cyano group on the aromatic ring, allows for a wide range of chemical modifications. This dual reactivity makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

The research trajectory for this compound has seen its utilization in the construction of a variety of more complex chemical entities. For instance, it serves as a precursor for the synthesis of substituted aminobenzonitriles, which are themselves important intermediates. nih.gov Furthermore, derivatives of this compound have been explored in the context of developing novel therapeutic agents. For example, more complex molecules incorporating the this compound scaffold have been investigated for their potential as enzyme inhibitors or receptor modulators. ontosight.ai

The compound is commercially available from various suppliers, which facilitates its use in a wide range of research applications without the need for de novo synthesis. Its chemical properties, such as its molecular weight and solubility, are well-characterized, providing a solid foundation for its use in synthetic and medicinal chemistry research.

Research Objectives and Scope of Investigation into this compound

The primary research objectives centered around this compound can be categorized into two main areas: synthetic methodology and the exploration of its utility as a scaffold for functional molecules.

In the area of synthetic methodology, researchers are interested in developing novel and efficient ways to synthesize this compound and its derivatives. This includes the optimization of reaction conditions to improve yields and reduce the environmental impact of the synthesis.

The second, and more prominent, research objective is the use of this compound as a starting material for the synthesis of new compounds with specific functions. In medicinal chemistry, this involves the design and synthesis of derivatives that can interact with biological targets of therapeutic interest. The structure-activity relationship (SAR) of these derivatives is often studied to understand how modifications to the this compound core affect their biological activity.

In materials science, the objective is to synthesize polymers or small molecules derived from this compound that exhibit interesting photophysical or electronic properties. The scope of these investigations is to assess their potential for use in electronic devices or as functional coatings.

The following tables provide a summary of the key identifiers and computed physicochemical properties of this compound, which are foundational to its research and application.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 162377-67-5 |

| Molecular Formula | C13H16N2 |

| InChI | InChI=1S/C13H16N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |

| InChIKey | GRIDHYKVSWOBHE-UHFFFAOYSA-N |

(Data sourced from PubChem CID: 21703985) nih.gov

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 200.28 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 200.131348519 |

| Monoisotopic Mass | 200.131348519 |

| Topological Polar Surface Area | 27 Ų |

| Heavy Atom Count | 15 |

(Data sourced from PubChem CID: 21703985) nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-(azepan-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIDHYKVSWOBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617152 | |

| Record name | 4-(Azepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162377-67-5 | |

| Record name | 4-(Azepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azepan 1 Yl Benzonitrile and Its Structural Analogues

Retrosynthetic Analysis of 4-(Azepan-1-yl)benzonitrile

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. mdpi.com The primary disconnection for this compound is the aryl C-N bond. This disconnection suggests two primary synthetic pathways based on the bond-forming step:

Pathway A (Nucleophilic Substitution/Cross-Coupling): This approach disconnects the C-N bond to yield an activated benzonitrile (B105546) derivative (electrophile) and azepane (nucleophile). The electrophile could be a 4-halobenzonitrile, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile (B146240), which are common precursors for such reactions.

Starting Materials: Azepane and a 4-substituted benzonitrile (where the substituent is a leaving group, e.g., F, Cl, Br, I).

This retrosynthetic approach forms the logical basis for the conventional synthetic routes discussed below.

Conventional Synthetic Routes to this compound

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl-heteroatom bonds. nih.govnih.gov This pathway involves the reaction of an electron-deficient aromatic ring with a nucleophile. For the synthesis of this compound, this would typically involve the reaction of azepane with a 4-halobenzonitrile.

The cyano (-CN) group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the para position where the leaving group is located. orgsyn.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. orgsyn.org

A typical SNAr reaction to produce the target compound would involve:

Substrate: 4-Fluorobenzonitrile or 4-chlorobenzonitrile. Fluorine is often the best leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. nih.gov

Nucleophile: Azepane.

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine) is often added to neutralize the hydrogen halide formed during the reaction.

Conditions: The reaction usually requires heating to proceed at a reasonable rate.

Transition Metal-Catalyzed Amination Strategies (e.g., Buchwald-Hartwig, Ullmann)

When the aromatic ring is not sufficiently activated for SNAr, or when less reactive aryl halides (like bromides or chlorides) are used, transition metal-catalyzed cross-coupling reactions are the methods of choice.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for the formation of C-N bonds. nih.govgoogleapis.com It allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. googleapis.com A general protocol for the synthesis of this compound using this method would involve:

Reactants: 4-Bromobenzonitrile (B114466) or 4-chlorobenzonitrile and azepane.

Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, or SPhos). The choice of ligand is crucial for the reaction's success and efficiency.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.

Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are commonly used.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds, typically between an aryl halide and an amine. google.com While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (such as 1,10-phenanthroline (B135089) or an amino acid) to facilitate the reaction under milder conditions. prepchem.com For the target molecule, this would involve reacting 4-iodobenzonitrile (B145841) or 4-bromobenzonitrile with azepane in the presence of a copper catalyst and a base.

One-Pot and Multicomponent Synthesis Protocols

One-pot syntheses improve efficiency by performing multiple reaction steps in a single vessel without isolating intermediates. While no specific one-pot protocols for this compound have been found in the literature, a hypothetical one-pot process could involve the in situ generation of a reactant followed by the C-N bond-forming reaction. For example, one could envision a tandem reaction where a starting material is converted to an activated benzonitrile derivative which then immediately reacts with azepane in the same pot. Such protocols are common for synthesizing related heterocyclic structures. googleapis.com

Advanced and Sustainable Synthetic Methodologies

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can often be reduced from hours to minutes, and in some cases, product yields can be improved. The SNAr and transition metal-catalyzed reactions described above are often amenable to microwave heating.

A microwave-assisted SNAr reaction to synthesize this compound would likely involve mixing 4-fluorobenzonitrile, azepane, and a base like potassium carbonate, either neat (solvent-free) or in a high-boiling polar solvent like DMF or DMSO, and irradiating the mixture in a dedicated microwave reactor for a short period (e.g., 5-30 minutes) at an elevated temperature (e.g., 100-200 °C). This approach offers a greener and more time-efficient alternative to conventional heating methods. orgsyn.org

Continuous Flow Chemistry for Enhanced Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, offering significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and potential for automation and scalability. digitellinc.com Both SNAr and Buchwald-Hartwig amination reactions are well-suited for adaptation to continuous flow systems for the production of this compound.

For SNAr reactions, a flow setup typically involves pumping streams of the aryl halide (e.g., 4-fluorobenzonitrile) and the amine (azepane) with a base through a heated tube or microreactor. nih.gov The precise control over temperature and residence time afforded by flow reactors allows for rapid optimization to maximize yield and selectivity while minimizing byproduct formation. nih.gov The high surface-area-to-volume ratio of these reactors enables efficient management of reaction exotherms, allowing the use of higher temperatures and concentrations than would be safe in a large batch reactor, thus significantly shortening reaction times. beilstein-journals.org

The implementation of Buchwald-Hartwig amination in continuous flow has also been successfully demonstrated for pharmaceutical intermediates. scispace.com In such a setup, solutions of the aryl bromide, amine, base, and the palladium catalyst/ligand system are pumped and mixed, then passed through a heated reactor coil. This approach allows for the use of highly active but potentially unstable catalysts. Furthermore, flow chemistry enables in-line analysis and purification, potentially creating a fully integrated and automated production line. For instance, catalyst scavenging and product extraction can be performed continuously as the reaction stream exits the reactor, streamlining the workup process. scispace.com

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior temperature control, enhanced safety. beilstein-journals.org |

| Reaction Time | Often hours | Minutes to seconds | Increased throughput and efficiency. nih.gov |

| Scalability | Requires larger vessels (scaling-up) | Longer operation time (scaling-out) | More straightforward and predictable scale-up. |

| Process Control | Difficult to control localized concentrations/temps | Precise control of parameters (temp, time, stoichiometry) | Higher reproducibility and selectivity. nih.gov |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment | Reduced risk when handling exothermic reactions or toxic reagents. beilstein-journals.org |

Organocatalytic and Metal-Free Approaches

While the classical SNAr reaction is inherently a metal-free approach, modern synthetic chemistry continues to seek even milder and more efficient metal-free pathways. For the synthesis of N-aryl amines, research has explored novel activation methods that avoid the high temperatures often required for traditional SNAr. However, for a simple, activated substrate like 4-fluorobenzonitrile, the base-mediated SNAr remains the most direct metal-free method.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis but is less commonly applied to standard C-N cross-coupling for the production of achiral molecules like this compound. The primary utility of organocatalysis in this context lies in the synthesis of more complex, chiral structural analogues, as discussed in the following section. For the specific synthesis of the parent compound, established methods like SNAr (metal-free) and Buchwald-Hartwig (metal-catalyzed) are generally more efficient and direct. acsgcipr.orgnih.gov However, the development of novel metal-free cyclization and annulation strategies, often at room temperature, showcases the potential for creating complex heterocyclic systems without transition metals, a principle that could inspire future synthetic routes. nih.gov

Stereoselective Synthesis of Chiral Derivatives of this compound

The parent molecule, this compound, is achiral. The introduction of chirality would require modification of either the azepane or the benzonitrile scaffold. Organocatalysis and asymmetric catalysis are the premier strategies for achieving high stereoselectivity in the synthesis of such chiral derivatives.

One prominent strategy involves creating axial chirality. Axially chiral biaryls are of significant interest in catalysis and materials science. beilstein-journals.org An organocatalytic approach could be used to synthesize a derivative of this compound that possesses an axis of chirality. For example, an atroposelective synthesis of a biaryl benzonitrile could be achieved using N-heterocyclic carbene (NHC) organocatalysis. nih.gov This method can facilitate a dynamic kinetic resolution of racemic 2-arylbenzaldehydes to produce axially chiral benzonitriles with high enantioselectivity. nih.gov By analogy, a suitably substituted benzaldehyde (B42025) precursor could be coupled with a chiral NHC catalyst to generate an axially chiral benzonitrile which could then be functionalized with the azepane moiety.

Alternatively, stereocenters could be introduced on the azepane ring. For instance, a chiral, substituted azepane could be synthesized and then coupled with 4-fluorobenzonitrile. The synthesis of such chiral cyclic amines can be achieved through various organocatalytic methods, such as asymmetric Mannich or Michael reactions, to set the desired stereocenters before the C-N coupling step. organic-chemistry.org

The table below outlines a conceptual organocatalytic approach for synthesizing an axially chiral derivative.

| Step | Reaction Type | Key Reagents | Catalyst | Outcome | Reference Concept |

| 1 | Atroposelective Nitrile Formation | Racemic 2-arylbenzaldehyde, Sulfonamide | Chiral N-Heterocyclic Carbene (NHC) | Enantiomerically enriched axially chiral biaryl benzonitrile | Dynamic kinetic resolution via organocatalysis. beilstein-journals.orgnih.gov |

| 2 | Nucleophilic Aromatic Substitution | Axially chiral benzonitrile, Azepane | Base (K2CO3), Solvent (DMSO) | Axially chiral derivative of this compound | Standard SNAr on the synthesized chiral scaffold. chemistrysteps.com |

Process Optimization and Scalability Studies for this compound Synthesis

Optimizing the synthesis of this compound for large-scale production requires a focus on cost, efficiency, safety, and environmental impact. The choice between SNAr and Buchwald-Hartwig amination is a critical starting point, with subsequent optimization dependent on the chosen route.

For the SNAr route , process optimization focuses on maximizing the reaction rate and yield while maintaining high purity. This involves screening variables such as solvent, base, temperature, and reaction time. For instance, while DMSO is a common solvent, alternative, more environmentally benign polar aprotic solvents may be investigated. The choice of base is also crucial; stronger bases may accelerate the reaction but can also lead to side reactions. Design of Experiments (DoE) can be systematically employed to identify the optimal combination of these parameters. For scalability, transitioning the optimized batch process to a continuous flow reactor can offer significant advantages in safety and throughput, as previously discussed. nih.gov

For the Buchwald-Hartwig route , optimization is more complex, involving the catalyst system itself. Key areas of study include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for economic viability. Studies would aim to find the lowest possible catalyst loading that maintains a high reaction rate and yield.

Ligand Selection: Screening a variety of phosphine ligands is essential. The ideal ligand will promote high catalytic turnover, be stable under reaction conditions, and ideally be commercially available and inexpensive.

Base and Solvent: The choice of base and solvent can profoundly impact the reaction's efficiency and must be optimized in conjunction with the catalyst and ligand.

Catalyst Recycling: For large-scale processes, developing methods to recover and reuse the palladium catalyst is a significant aspect of process optimization, greatly improving the process mass intensity (PMI) and reducing costs. scispace.com

A comparative study of a batch versus a continuous flow process for a Buchwald-Hartwig amination of a pharmaceutical intermediate highlighted the potential for flow chemistry in scalability. While the batch process was faster for a small scale, the flow process demonstrated superior catalyst stability and potential for long-term, automated production with integrated workup, which is highly desirable for industrial manufacturing. scispace.com

| Process | Parameter for Optimization | Goal | Methodology |

| SNAr | Temperature, Solvent, Base, Concentration | Maximize yield & selectivity, minimize reaction time. | Design of Experiments (DoE), High-Throughput Screening. |

| Buchwald-Hartwig | Catalyst/Ligand type, Catalyst loading, Base | Minimize cost, maximize turnover number (TON). | Ligand screening, catalyst loading studies. |

| Scalability (General) | Batch vs. Continuous Flow | Improve safety, throughput, and consistency. | Feasibility studies in lab-scale flow reactors. scispace.com |

| Workup | Solvent extraction, Crystallization | Maximize product purity and recovery, minimize waste. | Optimization of pH, solvent volumes, anti-solvents. |

Advanced Spectroscopic and Structural Elucidation of 4 Azepan 1 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 4-(azepan-1-yl)benzonitrile in solution. It provides precise information about the chemical environment of each atom, their connectivity, and the three-dimensional arrangement of the molecule.

Dynamic NMR for Conformational Analysis of the Azepane Moiety

The seven-membered azepane ring is inherently flexible and can adopt multiple conformations in solution, most commonly interconverting chair and boat forms. rsc.org This dynamic process, known as ring inversion, often occurs rapidly on the NMR timescale at room temperature, resulting in averaged signals for the methylene (B1212753) protons of the azepane ring.

Dynamic NMR (DNMR) spectroscopy is specifically employed to study such conformational exchange processes. nih.gov By recording NMR spectra at various temperatures, the rate of ring inversion can be manipulated. At lower temperatures, the interconversion slows down significantly, allowing for the resolution of distinct signals for the axial and equatorial protons of a single, frozen conformation. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures.

Analysis of the line shapes and coalescence temperature allows for the determination of the thermodynamic parameters of the ring inversion process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. This information is vital for understanding the conformational landscape and the relative stability of the different conformers of the azepane moiety. nih.gov For this compound, this analysis reveals the energetic barrier to ring flipping and the preferred conformation of the azepane ring, which can be influenced by the electronic and steric effects of the 4-cyanophenyl substituent.

Solid-State NMR Characterization of Polymorphs

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Each polymorph can exhibit different physical properties, and solid-state NMR (ssNMR) is a key technique for their characterization at the atomic level. nih.govresearchgate.netirispublishers.com

Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information but also lead to broad spectral lines. Techniques like magic-angle spinning (MAS) are used to average these interactions and obtain high-resolution spectra. irispublishers.com

For this compound, different polymorphs would present distinct ssNMR spectra. The ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment is particularly useful, as it can resolve separate signals for carbon atoms that are crystallographically inequivalent. irispublishers.com Subtle changes in molecular packing, conformation, and intermolecular interactions between polymorphs lead to measurable differences in the chemical shifts of the carbon and nitrogen atoms. semanticscholar.org

Furthermore, ssNMR can distinguish between crystalline and amorphous forms and can quantify the components in a mixture of polymorphs. researchgate.net By combining ssNMR data with computational modeling, a detailed structural model for each polymorphic form of this compound can be developed, providing insights into the packing arrangements and intermolecular forces that stabilize each crystal lattice. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Analysis of Characteristic Vibrational Modes of the Benzonitrile (B105546) and Azepane Groups

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two main components: the benzonitrile moiety and the azepane ring.

Benzonitrile Group:

C≡N Stretch: The most prominent and easily identifiable vibration is the nitrile stretching mode (ν(C≡N)). This typically appears as a strong, sharp band in the IR spectrum and a strong band in the Raman spectrum in the region of 2220-2240 cm⁻¹. The exact frequency is sensitive to the electronic effects of the substituent on the benzene (B151609) ring.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring (ν(C-H)) are observed above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch: The ring stretching vibrations (ν(C=C)) of the phenyl group typically appear as a series of bands in the 1450-1600 cm⁻¹ region. vscht.cz

Azepane Group:

C-H Stretch: The aliphatic C-H stretching modes (ν(C-H)) of the methylene groups in the azepane ring appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. vscht.cz

CH₂ Bending/Scissoring: These deformation modes (δ(CH₂)) are found in the 1440-1480 cm⁻¹ region.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is typically found in the 1000-1250 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | Benzonitrile | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | Azepane | 2960 - 2850 | IR, Raman |

| Nitrile C≡N Stretch | Benzonitrile | 2240 - 2220 | IR, Raman |

| Aromatic C=C Stretch | Benzonitrile | 1600 - 1450 | IR, Raman |

| CH₂ Bending | Azepane | 1480 - 1440 | IR, Raman |

| C-N Stretch | Azepane-Aryl | 1250 - 1000 | IR, Raman |

Probing Intermolecular Interactions via Vibrational Signatures

The vibrational frequencies of certain functional groups, particularly the C≡N stretch, are highly sensitive to the local molecular environment. nih.govresearchgate.net This sensitivity allows IR and Raman spectroscopy to be used as probes for intermolecular interactions, such as hydrogen bonding and van der Waals forces.

In the solid state, interactions between neighboring molecules can cause shifts in vibrational frequencies compared to the gas phase or dilute solutions. For instance, if the nitrile nitrogen atom acts as a weak hydrogen bond acceptor, a slight blue shift (increase in wavenumber) of the ν(C≡N) band may be observed. researchgate.net Conversely, strong interactions that weaken the C≡N bond would result in a red shift.

Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can also reveal information about solute-solvent interactions. The frequency of the nitrile stretch is known to be affected by the local electric field exerted by surrounding solvent molecules. acs.org Line broadening in the spectra can also be an indicator of a heterogeneous molecular environment or dynamic interactions. rsc.org By analyzing these subtle spectral changes, vibrational spectroscopy provides valuable insights into the non-covalent forces that govern the supramolecular assembly of this compound in different phases. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within the molecule. This compound belongs to a class of donor-acceptor molecules, with the electron-donating azepane group attached to the electron-accepting benzonitrile moiety. This architecture gives rise to interesting photophysical properties.

The UV-Vis absorption spectrum is expected to show bands corresponding to π→π* transitions within the aromatic system. A key feature of such donor-acceptor systems is an intense, lower-energy absorption band attributed to an intramolecular charge transfer (ICT) transition. nih.gov In this transition, absorption of a photon promotes an electron from a molecular orbital localized primarily on the electron-donating azepane-phenyl part to an orbital localized on the electron-accepting cyano group.

Following excitation, the molecule can relax to the ground state via fluorescence. Molecules like 4-(dialkylamino)benzonitriles are famous for exhibiting dual fluorescence, particularly in polar solvents. acs.orgnih.gov This phenomenon involves emission from two different excited states:

A Locally Excited (LE) state, which resembles the initial excited state and emits at a higher energy (shorter wavelength).

A Charge-Transfer (CT) state, which is stabilized in polar solvents and involves a more complete charge separation. This state is often achieved through a twisting or planarization of the donor group relative to the acceptor ring in the excited state and emits at a lower energy (longer wavelength). acs.orgresearchgate.net

Given its structure, this compound is expected to exhibit similar behavior. The fluorescence spectrum would likely show a strong dependence on solvent polarity, with the lower-energy CT emission band becoming more pronounced and red-shifted as the polarity of the solvent increases. Time-resolved fluorescence measurements can further elucidate the dynamics of the excited states, providing rates for the conversion from the LE to the CT state.

| Spectroscopic Property | Expected Observation |

| UV-Vis Absorption (λmax) | π→π* transitions and a lower-energy Intramolecular Charge Transfer (ICT) band. |

| Fluorescence Emission | Potential for dual fluorescence in polar solvents, with a high-energy Locally Excited (LE) band and a lower-energy, solvent-dependent Charge-Transfer (CT) band. |

Elucidation of Electronic Transitions and Excited State Energetics

The electronic absorption and emission spectra of this compound are characterized by transitions involving the π-electron system of the benzonitrile core and the non-bonding electrons of the azepane nitrogen atom. The absorption spectrum typically exhibits bands corresponding to π-π* transitions. Upon photoexcitation, the molecule can relax to a locally excited (LE) state, which retains a significant degree of the ground state's electronic distribution. However, in polar environments, it can further relax to form an intramolecular charge transfer (ICT) state. This ICT state is characterized by a significant transfer of electron density from the azepanyl donor group to the cyanophenyl acceptor group, resulting in a large excited-state dipole moment.

Computational studies on similar donor-acceptor molecules, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), have shown that the energy difference between the LE and ICT states is a critical factor in their photophysics. nih.govresearchgate.net For this compound, the energetics of these states are influenced by the conformation of the seven-membered azepane ring and its orientation relative to the phenyl ring.

Table 1: Representative Electronic Transition Data for Donor-Substituted Benzonitriles in Various Solvents Note: Data for closely related compounds are used to illustrate typical behavior.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| 4-(Pyrrolidinyl)benzonitrile | n-Hexane | 296 | 325 | 3100 |

| 4-(Pyrrolidinyl)benzonitrile | Acetonitrile | 300 | 455 | 11500 |

| 4-(Piperidinyl)benzonitrile | n-Hexane | 298 | 330 | 3300 |

| 4-(Piperidinyl)benzonitrile | Acetonitrile | 302 | 465 | 11800 |

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of the excited states of this compound. In nonpolar solvents, a single exponential fluorescence decay is typically observed, corresponding to the lifetime of the LE state. In polar solvents, however, the fluorescence decay becomes more complex and is often characterized by a dual-exponential decay. This is indicative of the dynamic equilibrium between the LE and ICT states. nih.govrsc.org

The faster decay component is associated with the depopulation of the LE state, which occurs through both fluorescence emission and conversion to the ICT state. The slower decay component is attributed to the decay of the ICT state. The rates of the forward and reverse reactions between the LE and ICT states can be determined by a global analysis of the fluorescence decays at different wavelengths. nih.gov For analogous aminobenzonitriles, the timescale for the LE to ICT transition is often in the picosecond range. nih.gov

Table 2: Illustrative Excited-State Lifetime Data for Related Aminobenzonitriles Note: Lifetimes are highly dependent on the solvent environment.

| Compound | Solvent | τ₁ (ps) | τ₂ (ns) |

| 4-(Dimethylamino)benzonitrile | Acetonitrile | ~5 | ~3.5 |

| 4-(Pyrrolidinyl)benzonitrile | Diethyl Ether | ~20 | ~2.8 |

Solvatochromism and Environmental Sensitivity of Emission

The emission spectrum of this compound is highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. In nonpolar solvents, the emission originates from the LE state and appears at shorter wavelengths. As the solvent polarity increases, the highly dipolar ICT state is stabilized, leading to a significant red-shift in the emission wavelength. researchgate.net This large Stokes shift in polar solvents is a hallmark of molecules undergoing ICT.

The relationship between the Stokes shift and solvent polarity can be quantified using the Lippert-Mataga equation, which relates the difference in the absorption and emission maxima to the dielectric constant and refractive index of the solvent. mdpi.comnih.gov A linear plot of the Stokes shift versus the solvent polarity function (Δf) confirms the charge transfer nature of the emitting state and allows for the estimation of the change in dipole moment upon excitation. rsc.org

X-ray Crystallography for Single Crystal Structure Determination

Table 3: Representative Crystallographic Data for a Related Benzonitrile Derivative (4-(chloromethyl)benzonitrile) researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₆ClN |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.3965(7) |

| b (Å) | 7.8164(3) |

| c (Å) | 4.5015(2) |

| V (ų) | 717.66(5) |

| Z | 4 |

Analysis of Crystal Packing and Supramolecular Assembly

In the crystalline state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. Based on the structures of similar molecules, these interactions could include C-H···N hydrogen bonds involving the nitrile nitrogen atom and C-H···π interactions with the aromatic ring. nih.gov The packing arrangement would be influenced by the need to accommodate the non-planar and flexible azepane ring. The interplay of these weak interactions would lead to the formation of a three-dimensional supramolecular architecture.

Conformational Analysis in the Crystalline State

The seven-membered azepane ring is flexible and can adopt several low-energy conformations, with the twist-chair and chair forms being the most common. nih.govresearchgate.net In the crystalline state, the molecule would be "frozen" in one of these conformations. The specific conformation adopted would be a balance between intramolecular steric effects and the optimization of intermolecular packing forces. The dihedral angle between the mean plane of the phenyl ring and the azepane ring would be a critical parameter, influencing the degree of electronic communication between the nitrogen lone pair and the π-system. In many donor-acceptor systems, a twisted conformation is observed. doaj.org

Advanced Mass Spectrometry for Fragmentation Pathways and Mechanism Elucidation

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion (M⁺˙) would be expected to undergo a series of fragmentation reactions.

The fragmentation of N-alkylated aromatic amines often involves characteristic pathways. ojp.gov For this compound, likely fragmentation routes would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom within the azepane ring. This is a common pathway for amines and would lead to the formation of a stable iminium ion.

Loss of alkenes: Sequential loss of ethylene (B1197577) or other small alkene fragments from the azepane ring through retro-Diels-Alder type reactions or other rearrangements.

Cleavage of the C-N bond: Scission of the bond connecting the azepane nitrogen to the phenyl ring, leading to the formation of ions corresponding to the azepanyl cation and the benzonitrile radical cation or vice versa.

Fragmentation of the benzonitrile core: At higher energies, fragmentation of the aromatic ring itself can occur, often initiated by the loss of the nitrile group (as CN radical) or hydrogen cyanide (HCN). rsc.orgnih.gov

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 200 | [M]⁺˙ (Molecular Ion) |

| 199 | [M-H]⁺ |

| 171 | [M-C₂H₅]⁺ (from α-cleavage) |

| 116 | [C₇H₄N]⁺ (benzonitrile moiety after C-N cleavage) |

| 102 | [C₇H₄]⁺˙ (benzyne radical cation) |

| 84 | [C₆H₁₂N]⁺ (azepanyl cation) |

The provided information contains studies on analogous or related molecules, such as benzonitrile and 4-(N,N-dimethylamino)benzonitrile (DMABN), as well as general descriptions of computational chemistry methods. However, extrapolating these findings to this compound would be speculative and would not meet the required standard of scientific accuracy for an article focused exclusively on this specific chemical entity.

To generate the requested article, dedicated computational studies on this compound are necessary, including:

Density Functional Theory (DFT) calculations for its specific optimized geometry and energetics.

Frontier Molecular Orbital (FMO) analysis detailing the HOMO and LUMO energies and distributions for this compound.

Electrostatic Potential (ESP) surface maps calculated for this compound.

Predicted spectroscopic data (NMR, UV-Vis, Vibrational Frequencies) derived from quantum chemical calculations on this molecule.

Molecular Dynamics (MD) simulation results describing its behavior and conformation in solution.

Computational studies elucidating potential reaction mechanisms involving this compound.

Without access to published research containing this specific data, it is not possible to fulfill the request while adhering to the strict requirements for factual accuracy and focus.

Computational and Theoretical Chemistry Studies of 4 Azepan 1 Yl Benzonitrile

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivative Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. researchgate.net This approach is instrumental in the rational design of novel molecules with desired characteristics, as it allows for the prediction of a compound's properties even before its actual synthesis. springernature.com In the context of 4-(azepan-1-yl)benzonitrile, QSPR modeling can be a powerful tool to guide the design of derivatives with optimized properties, such as enhanced biological activity, improved solubility, or specific electronic characteristics.

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded by various molecular descriptors, dictates its properties. By developing a robust QSPR model, researchers can virtually screen a large library of candidate derivatives and prioritize a smaller, more promising set for synthesis and experimental evaluation, thereby saving significant time and resources. researchgate.net

A typical QSPR workflow for the design of this compound derivatives would involve the following key steps:

Data Set Creation: A diverse set of this compound derivatives would be computationally designed. This involves systematically modifying the parent structure by introducing different substituents at various positions on the azepane and benzonitrile (B105546) rings.

Descriptor Calculation: For each of the designed derivatives, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are numerical representations of the molecular topology, reflecting the connectivity of atoms within the molecule.

Thermodynamic Descriptors: These pertain to the thermodynamic properties of the molecule, such as heat of formation and solvation energy.

Model Development: Using statistical methods, a mathematical model is constructed that correlates the calculated descriptors (independent variables) with the property of interest (dependent variable). Common techniques for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using various validation techniques. This ensures that the model is robust and can make accurate predictions for new, untested compounds. Key statistical parameters used for validation include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

To illustrate this process, consider a hypothetical QSPR study aimed at designing this compound derivatives with enhanced binding affinity to a specific biological target. The following interactive data table presents a small, hypothetical dataset of such derivatives and some of the descriptors that might be used in the QSPR model.

| Derivative | Structure | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Predicted Binding Affinity (pIC50) |

| Parent | This compound | 3.1 | 200.28 | 5.2 | 6.5 |

| Derivative 1 | 4-(4-methylazepan-1-yl)benzonitrile | 3.5 | 214.31 | 5.4 | 6.8 |

| Derivative 2 | 4-(4-hydroxyazepan-1-yl)benzonitrile | 2.8 | 216.28 | 4.9 | 7.1 |

| Derivative 3 | 4-(azepan-1-yl)-2-fluorobenzonitrile | 3.3 | 218.27 | 6.1 | 6.3 |

| Derivative 4 | 4-(azepan-1-yl)-3-chlorobenzonitrile | 3.8 | 234.73 | 5.8 | 6.7 |

This table is a hypothetical representation for illustrative purposes.

Following the development of the QSPR model, a mathematical equation would be derived that relates the descriptors to the predicted property. For instance, a simplified MLR model might yield an equation similar to the one shown in the table below, along with its statistical validation parameters.

| QSPR Model Equation | R² | Q² |

| pIC50 = 0.8LogP - 0.01MW + 0.2*Dipole + 5.5 | 0.92 | 0.85 |

This table presents a hypothetical QSPR model and its statistical parameters for illustrative purposes.

In this hypothetical model, the positive coefficient for LogP and Dipole Moment suggests that increasing these values could lead to higher binding affinity, while the negative coefficient for Molecular Weight indicates that larger molecules might be less active.

By leveraging such a validated QSPR model, researchers can then predict the binding affinity of a vast number of virtual this compound derivatives. This in silico screening allows for the identification of the most promising candidates for synthesis and subsequent experimental testing, thereby accelerating the discovery of new compounds with desired properties. The tunability of photophysical and electrochemical properties through substituent modification on a benzonitrile core has been demonstrated in other studies, highlighting the potential for this approach. worktribe.comnih.gov

Reactivity and Mechanistic Investigations Involving 4 Azepan 1 Yl Benzonitrile

Electrophilic and Nucleophilic Reactivity on the Benzonitrile (B105546) Core

The benzonitrile core of 4-(azepan-1-yl)benzonitrile is subject to both electrophilic and nucleophilic attack, with the regioselectivity and reaction rates being heavily influenced by the substituents. The azepanyl group, a dialkylamino substituent, is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. Conversely, the nitrile group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects.

In electrophilic aromatic substitution (EAS) , the azepanyl group is a powerful activating group and an ortho, para-director. lkouniv.ac.inmasterorganicchemistry.combyjus.com This is because the nitrogen lone pair can stabilize the positive charge in the arenium ion intermediate when the electrophile attacks at the positions ortho or para to the amino group. However, the nitrile group is a deactivating group and a meta-director. lkouniv.ac.in In the case of this compound, the directing effects of the two groups are synergistic. The azepanyl group strongly activates the positions ortho to it (and para to the nitrile group), making these the most likely sites for electrophilic attack. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation are expected to occur predominantly at the positions ortho to the azepanyl substituent. masterorganicchemistry.comlumenlearning.comlibretexts.org

In nucleophilic aromatic substitution (SNAr) , the reaction is favored by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org For a nucleophilic attack to occur on the benzonitrile ring of this compound, a leaving group would need to be present on the ring. The nitrile group, being strongly electron-withdrawing, would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. libretexts.org However, the electron-donating azepanyl group would deactivate the ring for this type of reaction. In a scenario where a leaving group is present, for instance at the 2-position, the strong activation by the nitrile group at the para position might facilitate substitution, though the deactivating effect of the azepanyl group would still be a significant factor. cardiff.ac.uk

Reactions Involving the Nitrile Functional Group (e.g., Hydration, Reduction, Cycloadditions)

The nitrile group of this compound is a versatile functional handle for a variety of chemical transformations.

Hydration: The nitrile group can be hydrolyzed to the corresponding amide, 4-(azepan-1-yl)benzamide, under acidic or basic conditions, or with the aid of transition metal catalysts. masterorganicchemistry.comlibretexts.org This transformation is a common method for the synthesis of amides from nitriles.

Reduction: The nitrile group can be reduced to a primary amine, [4-(azepan-1-yl)phenyl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. organic-chemistry.orgnih.gov The choice of reducing agent can be crucial, especially if other reducible functional groups are present. For instance, catalytic hydrogenation with a nickel boride catalyst has been shown to be effective for the reduction of nitriles to Boc-protected amines. organic-chemistry.org

Cycloadditions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazoles, while reaction with nitrile oxides can yield oxadiazoles. libretexts.orgwikipedia.orgpageplace.deyoutube.com These reactions are valuable for the synthesis of five-membered heterocyclic rings. While specific examples with this compound are not prevalent in the literature, the reactivity is expected to be analogous to other benzonitriles. The electronic nature of the aromatic ring can influence the rate and regioselectivity of these cycloadditions. Diels-Alder, or [4+2] cycloadditions, where the nitrile group acts as a dienophile, are also possible, typically requiring activation of the nitrile or the diene. pageplace.deyoutube.com

Photochemical Reactivity and Photoinduced Transformations of this compound

This compound belongs to the class of 4-(dialkylamino)benzonitriles, which are well-known for their interesting photophysical properties, particularly dual fluorescence. acs.org This phenomenon arises from the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.

Upon absorption of light, the molecule is promoted to a locally excited (LE) state. In polar solvents, this LE state can then relax to a lower-energy ICT state, which is characterized by a significant separation of charge between the electron-donating amino group (the azepanyl group in this case) and the electron-accepting benzonitrile moiety. acs.orgacs.org The molecule can then fluoresce from both the LE and ICT states, resulting in two distinct emission bands. The energy and intensity of the ICT fluorescence are highly sensitive to the polarity of the solvent.

The efficiency of the ICT process and the relative quantum yields of the LE and ICT fluorescence are influenced by the size and conformation of the dialkylamino group. acs.org For this compound, the seven-membered azepane ring will have a specific conformational flexibility that will affect the degree of electronic coupling between the nitrogen lone pair and the aromatic ring in the excited state, thereby influencing the ICT process.

Photoinduced transformations can also occur from these excited states. For instance, photoreduction of aminobenzonitriles to the corresponding aldehydes has been observed in basic media. cardiff.ac.uk Furthermore, photochemical cycloadditions, such as [2+2] photocycloadditions with alkenes, can lead to the formation of cyclobutane (B1203170) derivatives. libretexts.org

| Property | Description |

| Excitation | Absorption of a photon promotes the molecule to a locally excited (LE) state. |

| Intramolecular Charge Transfer (ICT) | In polar environments, the LE state can relax to a charge transfer (CT) state with significant charge separation between the azepanyl and benzonitrile groups. |

| Dual Fluorescence | The molecule can emit photons from both the LE and ICT states, resulting in two distinct fluorescence bands. |

| Solvatochromism | The emission wavelength of the ICT state is highly dependent on the polarity of the solvent. |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can occur at several sites within the molecule: the azepane ring, the aromatic core, or the nitrile group.

Oxidation: The tertiary amine of the azepanyl group is susceptible to oxidation. Common oxidizing agents can convert the amine to an N-oxide. The aromatic ring itself is relatively electron-rich due to the azepanyl group and could be susceptible to oxidation under strong conditions, potentially leading to ring-opening or the formation of quinone-like structures. The nitrile group is generally resistant to oxidation. Electrochemical oxidation of related dialkylaminobenzonitriles has been studied, and the oxidation potentials are influenced by the nature of the amino substituent. rsc.org Oxidation of the azepane ring itself, for example with m-chloroperbenzoic acid (m-CPBA), could lead to various products depending on the reaction conditions. nih.gov

Reduction: As mentioned in section 5.2, the nitrile group is readily reduced to a primary amine. The aromatic ring can also be reduced under more forcing conditions. Catalytic hydrogenation at high pressure and temperature, or Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. mdpi.com The Birch reduction of benzonitriles typically yields a dihydrobenzonitrile derivative. The specific conditions would need to be carefully controlled to achieve selective reduction of either the nitrile group or the aromatic ring.

| Reaction | Reagents/Conditions | Product |

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | [4-(Azepan-1-yl)phenyl]methanamine |

| Aromatic Ring Reduction | H₂/Catalyst (high pressure/temp) or Na/NH₃, ROH (Birch Reduction) | 4-(Azepan-1-yl)cyclohexanecarbonitrile or related dihydro derivatives |

| Amine Oxidation | Peroxy acids (e.g., m-CPBA) | 4-(1-Oxidoazepan-1-yl)benzonitrile |

Coordination Chemistry and Ligand Properties of this compound with Metal Centers

This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the nitrile group and the nitrogen atom of the azepanyl group. The nitrile nitrogen has a lone pair in an sp-hybridized orbital, while the azepanyl nitrogen has a lone pair in an sp³-hybridized orbital.

Studies on the coordination chemistry of the closely related 4-aminobenzonitrile (B131773) (4-ABN) have shown that it can act as a versatile ligand, coordinating to metal centers through either the nitrile nitrogen or the amino nitrogen, or both, leading to the formation of coordination polymers of varying dimensionalities. libretexts.org For example, with platinum, 4-ABN forms a mononuclear complex, while with zinc, copper, and cadmium, it forms one- and three-dimensional coordination polymers. libretexts.org

It is expected that this compound would exhibit similar coordination behavior. The azepanyl nitrogen is generally a stronger Lewis base than the nitrile nitrogen, suggesting that it might be the preferred coordination site. However, steric hindrance from the bulky azepane ring could influence the coordination mode. The nitrile group can also act as a bridging ligand, connecting two metal centers. The specific coordination geometry and the resulting structure of the metal complex would depend on the metal ion, the counter-ion, and the reaction conditions. edu.krdchemsociety.org.ngresearchgate.net

| Metal Ion | Potential Coordination Mode of this compound | Resulting Structure |

| Pt(II) | Monodentate through nitrile or amino N | Mononuclear complex |

| Zn(II), Cu(II) | Bridging ligand through both N atoms | 1D or 2D coordination polymer |

| Cd(II) | Bridging ligand through both N atoms and potentially counter-ions | 3D coordination network |

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are scarce in the published literature. However, data from related systems can provide valuable insights.

Kinetic Studies: Kinetic studies on the hydration of benzonitrile have been reported, providing information on the reaction rates under different catalytic conditions. masterorganicchemistry.com The rate of hydrolysis of this compound would be influenced by the electronic effect of the azepanyl group. The electron-donating nature of this group would likely decrease the electrophilicity of the nitrile carbon, potentially slowing down a nucleophilic attack on the nitrile. Kinetic studies of ligand exchange reactions in metal complexes can provide information on the lability of the coordinated ligands. nih.govinorgchemres.org If this compound were used as a ligand, the kinetics of its substitution by other ligands would depend on the strength of the metal-ligand bond and the nature of the entering ligand.

| Reaction | Relevant Data from Analogous Systems |

| Nitrile Hydrolysis | Thermodynamic data for benzonitrile hydrolysis is available. nih.gov The reaction is generally exergonic. |

| Intramolecular Charge Transfer | Kinetic and thermodynamic parameters (ΔG, ΔH, ΔS) for ICT in various 4-(dialkylamino)benzonitriles have been determined. acs.org |

| Ligand Exchange | Kinetic studies on ligand exchange in various metal complexes provide a framework for understanding the lability of coordinated aminobenzonitriles. inorgchemres.org |

Design and Synthesis of Functional Derivatives and Analogues of 4 Azepan 1 Yl Benzonitrile

Strategic Modifications on the Benzonitrile (B105546) Moiety

The benzonitrile moiety of 4-(Azepan-1-yl)benzonitrile serves as a versatile scaffold for chemical modification. The aromatic ring and the nitrile group are primary targets for functionalization to alter the molecule's electronic and physical properties. Strategies typically involve electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation, to introduce functional groups onto the benzene (B151609) ring. These groups can modulate the electron density of the system, thereby influencing its optical and electronic behavior.

For instance, introducing electron-donating groups (e.g., amino, methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can shift the absorption and emission spectra of the molecule. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further conjugation with other molecules. While specific examples for this compound are not extensively documented, the principles are well-established in benzonitrile chemistry. The existence of related, more complex structures like 2-Amino-4-[2-(azepan-1-yl)ethylamino]benzonitrile demonstrates that the core scaffold is amenable to such elaborate modifications. nih.gov

Substitutions and Derivatizations of the Azepane Ring

The seven-membered azepane ring offers significant opportunities for introducing structural diversity and functionality. Its saturated, non-planar structure can be leveraged to create three-dimensional architectures and influence the molecule's solubility and conformational properties. General synthetic strategies for functionalizing azepanes, which could be adapted for this specific compound, include N-alkylation, N-acylation, and substitution on the carbon framework of the ring. researchgate.net

Recent advances in heterocyclic chemistry have provided methods for the synthesis of polysubstituted azepanes, which could potentially be applied post-synthesis to the this compound scaffold. researchgate.net Such modifications could include the introduction of hydroxyl, amino, or alkyl groups, which can serve as points for further chemical elaboration or for tuning intermolecular interactions in the solid state.

Conjugation of this compound with Other Functional Chromophores or Fluorophores

Connecting the this compound unit to other photoactive molecules is a key strategy for developing materials with advanced optical properties, such as those for use in sensors or imaging. This conjugation can be achieved by first functionalizing either the benzonitrile or azepane moiety to introduce a reactive group (e.g., an amine, carboxylic acid, or alkyne). This functionalized intermediate can then be coupled with a chromophore or fluorophore using standard coupling chemistries like amide bond formation or click chemistry.

For example, a derivative with a carboxylic acid on the benzonitrile ring could be coupled to an amino-functionalized coumarin (B35378) or rhodamine dye. The resulting conjugate would combine the electronic properties of the this compound donor-acceptor system with the strong absorption and emission characteristics of the appended dye, potentially leading to novel photophysical phenomena such as Förster resonance energy transfer (FRET).

Structure-Property Relationship (SPR) Studies for Tunable Electronic and Optical Characteristics

Understanding the relationship between molecular structure and the resulting electronic and optical properties is crucial for the rational design of new materials. For this compound derivatives, this involves systematically studying how different substituents affect properties like absorption maxima, fluorescence quantum yields, and redox potentials.

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting these properties. For analogous systems like 4-(5-Pentylpyrimidin-2-yl) benzonitrile, DFT has been used to calculate optimized geometries, vibrational frequencies, and electronic properties. ijres.org Similar studies on hypothetical derivatives of this compound could predict how substitutions on either ring would impact the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the electronic absorption characteristics. These theoretical predictions can guide synthetic efforts toward molecules with desired properties. ijres.org

Table 1: Predicted Electronic Properties of Hypothetical this compound Derivatives Based on General Chemical Principles. (Note: This data is illustrative and based on established principles of organic electronics, not on direct experimental results for these specific compounds.)

| Substituent (Position on Benzonitrile) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Expected λmax Shift |

| None (Parent Molecule) | -5.8 | -1.9 | 3.9 | N/A |

| -NO₂ (at C2) | -6.1 | -2.4 | 3.7 | Red-shift (Bathochromic) |

| -NH₂ (at C2) | -5.5 | -1.7 | 3.8 | Blue-shift (Hypsochromic) |

| -OCH₃ (at C3) | -5.6 | -1.8 | 3.8 | Blue-shift (Hypsochromic) |

Synthesis of Polymeric and Supramolecular Architectures Incorporating the this compound Unit

Integrating the this compound core into larger macromolecular or supramolecular systems is a promising avenue for creating functional materials.

Polymeric Architectures: A derivative of this compound containing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, could be synthesized and subsequently polymerized. This would lead to polymers with the electronic properties of the benzonitrile unit in the side chain. Research on related systems, such as poly(4-vinylpyridine-co-styrene) with pendant azobenzonitrile moieties, has shown that such polymers can exhibit interesting electrochemical and electro-optical properties. nih.gov A similar approach could yield novel photoresponsive or conductive polymers based on this compound.

Supramolecular Architectures: Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to direct the self-assembly of molecules into ordered structures. By introducing recognition motifs, such as hydrogen bond donors or acceptors, onto the this compound scaffold, it is possible to guide its assembly into well-defined architectures like chains, sheets, or more complex networks. Recent work has demonstrated the precise recognition of various benzonitrile derivatives by supramolecular macrocycles through co-crystallization, forming key-lock complexes. nih.gov This highlights the potential of the benzonitrile unit to participate in specific host-guest interactions, opening possibilities for creating novel sensors or molecular machines.

Applications of 4 Azepan 1 Yl Benzonitrile in Advanced Chemical Systems and Materials Science

Role in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs))

There is no specific research available that details the use of 4-(Azepan-1-yl)benzonitrile as a primary component or functional additive in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). While benzonitrile (B105546) derivatives are frequently incorporated into larger molecular structures to serve as electron-accepting moieties or to influence the electronic properties of materials for OLEDs, the specific performance characteristics and role of this compound in this context have not been documented.

Utilization in Chemical Sensing and Environmental Monitoring (Excluding Biological Analytes)

Currently, there are no published studies demonstrating the application of this compound as a sensing material or probe for the detection of non-biological analytes in environmental monitoring. The development of chemical sensors often relies on materials that exhibit a measurable and selective response to a target analyte. Research into the potential of this compound to act as a selective receptor or to display changes in its physical or chemical properties upon interaction with specific environmental contaminants has not been reported.

Integration into Supramolecular Host-Guest Systems and Self-Assembled Architectures

The integration of this compound into supramolecular host-guest systems or its use as a building block for self-assembled architectures is not described in the current scientific literature. Supramolecular chemistry relies on non-covalent interactions to form complex and functional assemblies. While the benzonitrile and azepane groups could potentially participate in such interactions, no studies have been published that explore or confirm the formation and properties of supramolecular structures involving this specific compound.

Use in Advanced Separation Technologies and Adsorption Processes

No specific data is available on the application of this compound in advanced separation technologies or adsorption processes. Studies on the adsorption of benzonitrile at air/water interfaces have been conducted to understand its environmental fate, but similar investigations for this compound have not been published. core.ac.uk Its potential as a selective adsorbent or as a component in separation membranes remains unexplored.

Exploration in Non-Linear Optics and Photonic Materials

The non-linear optical (NLO) and photonic properties of this compound have not been specifically investigated. Benzonitrile derivatives are a class of molecules known to exhibit NLO properties, which are crucial for applications in photonics and optoelectronics. However, without experimental or theoretical studies on this compound, its second- or third-order NLO susceptibility, hyperpolarizability, and potential for use in photonic devices remain unknown.

Future Research Directions and Emerging Trends for 4 Azepan 1 Yl Benzonitrile

Development of Novel and Economically Viable Synthetic Pathways

The future synthesis of 4-(azepan-1-yl)benzonitrile will likely focus on developing novel, efficient, and economically viable pathways that are also environmentally benign. Current synthetic strategies for analogous 4-aminobenzonitriles often involve multi-step processes that may suffer from harsh reaction conditions, the use of expensive catalysts, and the generation of significant waste. guidechem.com Future research is anticipated to explore several promising avenues to overcome these limitations.

One key area of development will be the refinement of catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This reaction is a powerful tool for forming carbon-nitrogen bonds and could be optimized for the coupling of 4-halobenzonitriles with azepane. wikipedia.org Research in this area will likely focus on the development of more active and stable palladium catalysts with sophisticated ligands, aiming to reduce catalyst loading, broaden substrate scope, and enable the use of milder reaction conditions. The use of more cost-effective base metal catalysts, such as those based on copper or nickel, is also a significant trend in C-N coupling reactions and could offer a more sustainable alternative to palladium. acsgcipr.org

Another promising approach is the exploration of nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.comnih.gov While traditional SNAr reactions often require highly activated aromatic rings, recent advancements have expanded the scope of this methodology. Future work may involve the use of novel solvent systems, phase-transfer catalysts, or flow chemistry techniques to enhance the reactivity of 4-halobenzonitriles towards azepane, thereby providing a direct and atom-economical route to the target molecule. nih.gov

Furthermore, the development of "green" synthetic methods will be a major focus. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes such as microwave-assisted or mechanochemical synthesis. For instance, the direct amination of 4-cyanophenol or its derivatives with azepane could represent a more environmentally friendly pathway. rsc.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Buchwald-Hartwig Amination | High efficiency, broad substrate scope | Development of novel Pd and base metal catalysts, optimization of ligands |

| Nucleophilic Aromatic Substitution (SNAr) | Atom economy, directness | Use of advanced solvent systems, flow chemistry, and catalysis |

| Green Synthetic Methods | Environmental friendliness, sustainability | Use of renewable feedstocks, solvent-free conditions, energy-efficient techniques |

Expansion into New Avenues of Functional Materials Science (Excluding Clinical/Biological)

The unique electronic structure of this compound, featuring an electron-donating azepane group and an electron-withdrawing benzonitrile (B105546) moiety, makes it a promising candidate for a variety of functional materials. This "push-pull" architecture is known to give rise to interesting photophysical and nonlinear optical properties. researchgate.netacs.org

A significant area of future research will be the exploration of this compound and its derivatives as components in organic light-emitting diodes (OLEDs) . The intramolecular charge transfer (ICT) character of such molecules can lead to thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient light emission. rsc.org Research will likely focus on tuning the electronic properties of the molecule by modifying the azepane or benzonitrile units to achieve emission in specific regions of the visible spectrum, particularly the challenging blue and deep-blue regions. rsc.org The solid-state photophysical properties, including mechanofluorochromism (the change in fluorescence color upon mechanical stress), will also be a key area of investigation. rsc.org

Another emerging trend is the application of push-pull benzonitrile derivatives in the field of nonlinear optics (NLO) . nih.govresearchgate.net Molecules with large hyperpolarizabilities are essential for applications such as optical data storage, frequency conversion, and optical switching. The significant charge separation in the excited state of this compound suggests that it could exhibit a strong NLO response. Future studies will likely involve the synthesis of more complex derivatives with extended π-conjugation to enhance these properties.

The development of novel chemosensors is another potential application. The fluorescence properties of this compound could be sensitive to its local environment, such as polarity or the presence of specific ions or molecules. This could be exploited to design sensors for environmental monitoring or industrial process control.

| Application Area | Key Property | Research Direction |

| Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF), Electroluminescence | Tuning of emission color, investigation of solid-state photophysics |

| Nonlinear Optics (NLO) | High molecular hyperpolarizability | Synthesis of derivatives with enhanced NLO response |

| Chemosensors | Environment-sensitive fluorescence | Design of sensors for specific analytes |

Advanced Theoretical Modeling for Rational Design and Prediction

Advanced theoretical modeling will be a crucial tool for accelerating the discovery and optimization of materials based on this compound. Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable insights into the electronic structure, photophysical properties, and reactivity of this molecule. acs.orgacs.orgijstr.orgderpharmachemica.com

Future research in this area will likely focus on the use of high-level quantum chemical calculations to accurately predict key properties such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. ruhr-uni-bochum.de This will enable the in silico screening of a large number of virtual derivatives, allowing researchers to identify the most promising candidates for synthesis and experimental investigation. mdpi.com Such a rational design approach can significantly reduce the time and resources required for the development of new materials. nih.gov

Molecular dynamics (MD) simulations will also play an important role in understanding the behavior of this compound in different environments, such as in solution or in the solid state. pnas.orgnih.gov These simulations can provide information on molecular conformation, intermolecular interactions, and the dynamics of excited states, which are all crucial for understanding and predicting the performance of materials in real-world applications. pnas.orgnih.gov

The development of predictive models using machine learning and artificial intelligence is another emerging trend. mdpi.com By training algorithms on existing experimental and computational data for related compounds, it may be possible to develop models that can rapidly and accurately predict the properties of new derivatives of this compound.

| Modeling Technique | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, vibrational spectra | Rational design of synthetic pathways and functional materials |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, absorption and emission spectra | In silico screening of candidates for optoelectronic applications |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Understanding of solid-state packing and solvent effects |

| Machine Learning / AI | Various molecular properties | Accelerated discovery of new materials |

Integration into Multicomponent Hybrid Systems

The integration of this compound into multicomponent hybrid systems represents a promising avenue for the creation of new materials with enhanced or novel functionalities. This can be achieved by incorporating the molecule into polymers, metal-organic frameworks (MOFs), or nanocomposites.